



Application Note: Quantification of Disperse Blue 102 in Wastewater Samples

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Compound of Interest		
Compound Name:	Disperse blue 102	
Cat. No.:	B041164	Get Quote

Introduction

Disperse Blue 102 is a monoazo dye commonly used in the textile industry for dyeing synthetic fibers, particularly polyester.[1][2] Its chemical formula is C₁₅H₁₉N₅O₄S, and it is identified by CAS numbers 12222-97-8 and 69766-79-6.[3][4][5] Due to incomplete exhaustion during the dyeing process, significant amounts of **Disperse Blue 102** can be released into industrial effluents. The presence of such dyes in wastewater is a serious environmental concern due to their potential toxicity and persistence, which necessitates reliable and accurate methods for their quantification to ensure regulatory compliance and assess the efficacy of water treatment processes.[6][7]

This application note provides a detailed protocol for the quantification of **Disperse Blue 102** in wastewater samples using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector. The method involves a sample preparation step using Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components, followed by chromatographic separation and detection.[8]

Principle

The analytical method is based on the extraction and pre-concentration of **Disperse Blue 102** from wastewater samples using C18 Solid-Phase Extraction cartridges.[8] Following elution from the SPE cartridge, the sample extract is analyzed by a reverse-phase HPLC system. The dye is separated from other components on a C18 analytical column and quantified using a PDA detector set to the wavelength of maximum absorbance for **Disperse Blue 102**.[9]



Quantification is achieved by constructing a calibration curve from analytical standards of known concentrations (external standard method).

Experimental Protocols

- 3.1. Reagents and Materials
- Solvents: HPLC grade Methanol, Acetonitrile, and analytical grade water (ISO 3696).[8]
- Reagents: Ammonium acetate (analytical grade).[9]
- Analytical Standard: Disperse Blue 102 standard (e.g., 100 μg/mL in Methanol).[10][11]
- Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
- Filters: 0.45 μm syringe filters (e.g., PTFE or nylon) for sample clarification.[8]
- Mobile Phase: A solution of 10 mmol/L ammonium acetate and acetonitrile. For this protocol, a 55:45 (v/v) mixture of ammonium acetate solution to acetonitrile is used.[9]
- 3.2. Standard Preparation
- Stock Solution (100 μg/mL): Use a commercially available certified stock solution or prepare by accurately weighing the **Disperse Blue 102** standard and dissolving it in methanol.[8][10]
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 μg/mL) by performing serial dilutions of the stock solution with methanol.
 These will be used to generate the calibration curve.
- 3.3. Sample Preparation (Wastewater)
- Filtration: Collect the wastewater sample in a clean glass container. Allow it to reach room temperature and filter it through a 0.45 μm syringe filter to remove suspended solids.[8]
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5
 mL of analytical grade water. Do not allow the cartridge to dry.



- Loading: Pass a known volume (e.g., 250 mL) of the filtered wastewater sample through the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min).
- Washing: Wash the cartridge with 5 mL of analytical grade water to remove any retained hydrophilic impurities.
- Elution: Dry the cartridge under vacuum for 5 minutes. Elute the retained **Disperse Blue** 102 by passing 5 mL of methanol through the cartridge. Collect the eluate in a clean vial.
- Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of methanol. The sample is now ready for HPLC analysis.
- 3.4. HPLC-PDA Instrumentation and Conditions The analysis is performed using an HPLC system equipped with a PDA detector. The following conditions are recommended, adapted from methods for similar disperse dyes.[9]

Parameter	Condition	
Instrument	High-Performance Liquid Chromatography system with PDA Detector	
Column	C18, 250 mm x 4.6 mm, 5 µm particle size	
Mobile Phase	55:45 (v/v) 10 mmol/L Ammonium Acetate : Acetonitrile	
Flow Rate	1.0 mL/min	
Column Temperature	30 °C	
Injection Volume	10 μL	
PDA Wavelength	Monitor at the wavelength of maximum absorbance (λmax), approx. 615 nm. Scan from 210-800 nm for peak purity.[9][12]	
Analysis Time	15 min	

Data Presentation

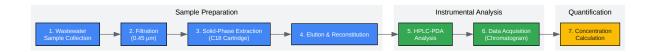


Quantitative data and method performance characteristics should be summarized for clarity. The following table presents typical performance parameters for this type of analysis, with example values based on a similar compound, Disperse Blue 1.[9]

Parameter	Value	Comments
Linearity (R²)	> 0.999	For a calibration range of 0.1 - 10.0 μg/mL.
Limit of Detection (LOD)	~0.5 ng/mL	Calculated as 3 times the signal-to-noise ratio.[9]
Limit of Quantification (LOQ)	~1.6 ng/mL	Calculated as 10 times the signal-to-noise ratio.[9]
Measurement Range	0.01 - 0.2 mg/m³ (air sample)	The effective range in wastewater will depend on the SPE concentration factor.[9]
Repeatability (%RSD)	< 5%	For replicate injections of a mid-range standard.

Visualization

The overall experimental workflow for the quantification of **Disperse Blue 102** in wastewater is outlined below.

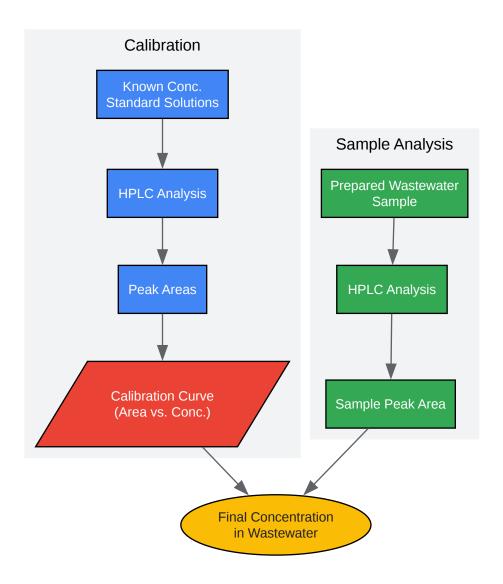


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Caption: Experimental workflow for **Disperse Blue 102** analysis.



The logical relationship for quantifying the analyte using an external standard calibration method is shown in the following diagram.



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Caption: Logical diagram of external standard quantification.

Conclusion

The described method, combining Solid-Phase Extraction with HPLC-PDA analysis, provides a robust and reliable approach for the quantification of **Disperse Blue 102** in wastewater samples. The protocol is sensitive and specific, making it suitable for routine environmental monitoring and for evaluating the performance of wastewater treatment facilities in the textile



industry. Proper preparation of standards and adherence to the sample preparation protocol are critical for achieving accurate and reproducible results.

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